

An In-depth Technical Guide on 2'-(Oxiranylmethoxy)-3-phenylpropiofenone

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Compound of Interest

Compound Name: 2'-(Oxiranylmethoxy)-3-phenylpropiofenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of **2'-(Oxiranylmethoxy)-3-phenylpropiofenone**, a compound of interest in pharmaceutical research, primarily known as an impurity of the antiarrhythmic drug Propafenone. This document consolidates available information on its chemical properties, synthesis, and toxicological profile. Due to the limited publicly available data, this guide also highlights areas where further research is required, particularly concerning its spectroscopic characterization and biological activity.

Introduction

2'-(Oxiranylmethoxy)-3-phenylpropiofenone, also recognized as Propafenone Impurity C, is a key compound for analytical and quality control purposes in the manufacturing of Propafenone. Propafenone is a Class 1C antiarrhythmic agent used to treat various cardiac arrhythmias. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Therefore, a thorough understanding of the formation, characterization, and potential biological effects of impurities like **2'-(Oxiranylmethoxy)-3-phenylpropiofenone** is essential for pharmaceutical scientists and regulatory bodies. This guide aims to provide a detailed overview of the current knowledge of this compound.

Chemical and Physical Properties

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a propiophenone derivative characterized by the presence of an oxirane (epoxide) ring linked to the aromatic core via a methoxy bridge.

Chemical Structure

- IUPAC Name: 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one
- Synonyms: Propafenone Impurity C, Propafenone EP Impurity C, 1-[2-[[[(2RS)-Oxiranyl]methoxy]-phenyl]-3-phenylpropan-1-one
- CAS Number: 22525-95-7
- Molecular Formula: $C_{18}H_{18}O_3$ [\[1\]](#)
- Molecular Weight: 282.33 g/mol [\[1\]](#)

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**.

Property	Value	Source
Melting Point	56-58 °C	Predicted
Boiling Point	452.8 ± 25.0 °C	Predicted
Density	1.164 ± 0.06 g/cm ³	Predicted
pKa	Not Available	
LogP	Not Available	
Solubility	Not Available	

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone** are not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from the synthesis of its parent compound, Propafenone, and general organic chemistry principles. The most probable precursor is 2'-Hydroxy-3-phenylpropiophenone (Propafenone Impurity A).

Proposed Synthesis

The synthesis likely involves a nucleophilic substitution reaction between 2'-Hydroxy-3-phenylpropiophenone and an epoxide-containing electrophile, such as epichlorohydrin, under basic conditions.

Reaction: 2'-Hydroxy-3-phenylpropiophenone + Epichlorohydrin → **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**

A detailed experimental protocol, based on analogous reactions, is provided below.

Experimental Protocol: Synthesis of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**

Materials:

- 2'-Hydroxy-3-phenylpropiophenone
- Epichlorohydrin
- Anhydrous potassium carbonate (K_2CO_3)
- Acetone (anhydrous)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2'-Hydroxy-3-phenylpropiophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**.

Spectroscopic Data

Detailed spectroscopic data for **2'-(Oxiranylmethoxy)-3-phenylpropiophenone** is not publicly available in research literature. However, commercial suppliers of this compound as a reference standard typically provide a Certificate of Analysis with comprehensive spectroscopic data. Researchers requiring this information should obtain it from these commercial sources. The expected spectral features are outlined below.

Table of Spectroscopic Data:

Technique	Data
^1H NMR	Data not publicly available. Expected signals would include aromatic protons, protons of the propiophenone chain, and protons of the oxiranylmethoxy group.
^{13}C NMR	Data not publicly available. Expected signals would include carbons of the two aromatic rings, the carbonyl carbon, and carbons of the aliphatic chain and the oxiranylmethoxy group.
FTIR (cm^{-1})	Data not publicly available. Expected characteristic peaks would include C=O stretching (ketone), C-O-C stretching (ether and epoxide), and aromatic C-H stretching.
Mass Spec (m/z)	Data not publicly available. The expected molecular ion peak $[\text{M}]^+$ would be at approximately 282.12.

Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the specific biological activity, pharmacology, or toxicology of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**. Safety Data Sheets (SDS) from suppliers indicate that the toxicological properties of this compound have not been thoroughly investigated.

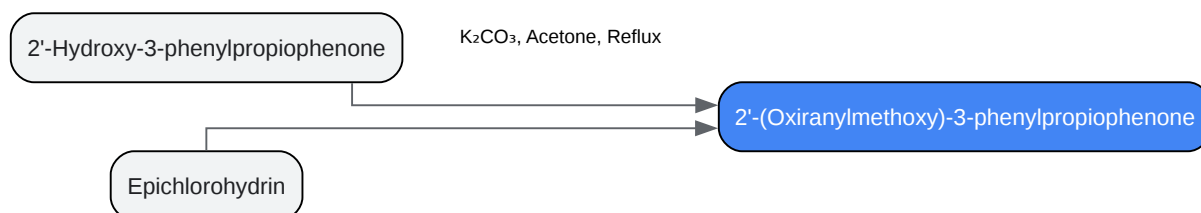
Toxicological Summary

The available safety data suggests that knowledge about the health hazards of this compound is incomplete. It is not currently classified as a hazardous chemical by OSHA. However, as with any chemical compound with limited toxicological data, it should be handled with care in a laboratory setting, using appropriate personal protective equipment. The SDS indicates that there is no data available on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.^[2] Furthermore, no data is available on its ecotoxicity,

persistence, degradability, or bioaccumulative potential. One supplier notes that the product is not bioactive and is intended for research and development use only.[3]

Visualizations

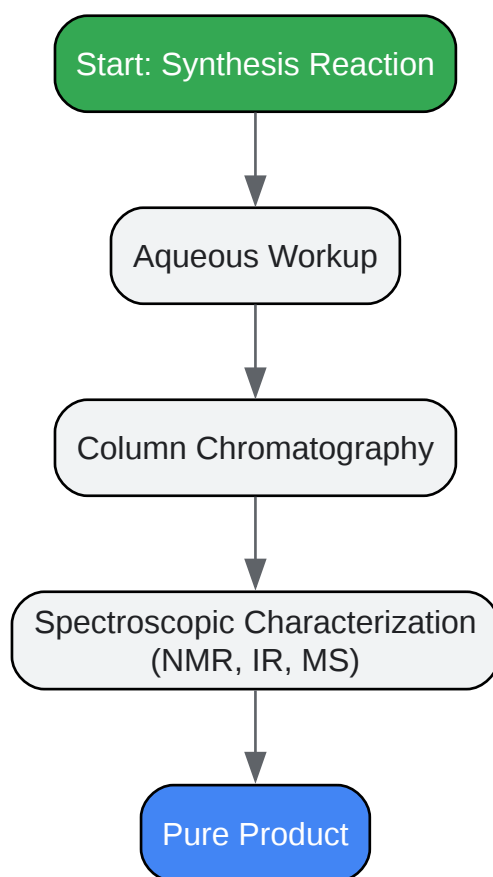
Synthetic Pathway



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Caption: Proposed synthesis of **2'-(Oxiranylmethoxy)-3-phenylpropiofenone**.

Experimental Workflow



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Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a compound of significant interest in the pharmaceutical industry, primarily due to its status as an impurity of Propafenone. This guide has summarized the available information on its chemical and physical properties, and proposed a viable synthetic route. However, there is a clear and critical lack of publicly accessible, peer-reviewed data on its detailed spectroscopic characterization and, most importantly, its biological activity and toxicological profile. The absence of this data underscores the need for further research to fully understand the potential impact of this impurity on the safety and efficacy of Propafenone. Future studies should focus on the isolation and complete spectroscopic characterization of this compound, followed by comprehensive in vitro and in vivo toxicological and pharmacological evaluations. Such data would be invaluable for drug

development professionals and regulatory agencies in setting appropriate limits for this impurity in pharmaceutical formulations.

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